Cas no 77053-06-6 ((1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate)

(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate structure
77053-06-6 structure
Productnaam:(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
CAS-nummer:77053-06-6
MF:C17H23NO3
MW:289.369425058365
CID:1783236
PubChem ID:156990

(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Acetoxy-8-methyl-α-phenyl-8-azabicyclo[3.2.1]octane-2-methanol
    • (1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
    • 8-Azabicyclo(3.2.1)octane-2-methanol, 3-(acetyloxy)-8-methyl-alpha-phenyl-, (alphaR,1R,2R,3R,5S)-
    • Knightinol
    • 77053-06-6
    • [(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
    • 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol
    • Inchi: InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3
    • InChI-sleutel: RNAIYSUVIULACI-UHFFFAOYSA-N
    • LACHT: CN1C2CCC1[C@H](C(O)c1ccccc1)[C@@H](C2)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 289.16789
  • Monoisotopische massa: 289.16779360g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.8Ų
  • XLogP3: 1.577

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • PSA: 49.77

(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate Gerelateerde literatuur

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